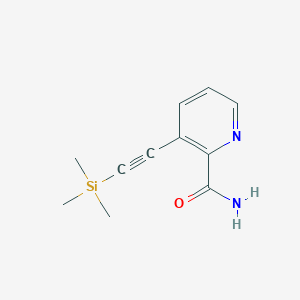

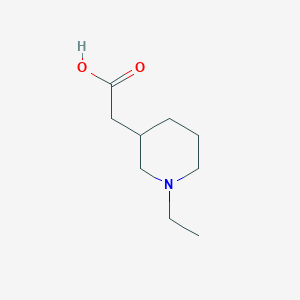

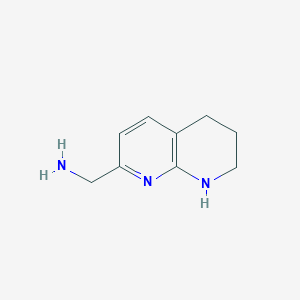

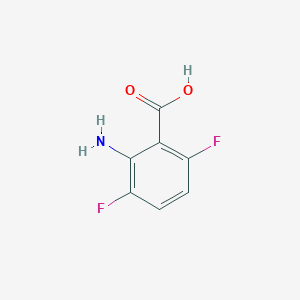

1-(Piperidine-3-carbonyl)-piperidine-4-carboxylic acid amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

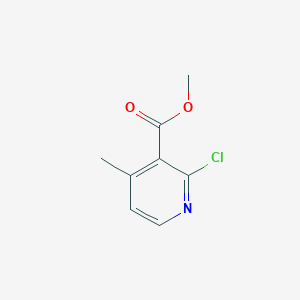

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . Carboxylic acid amides are a class of organic compounds that contain a functional group consisting of a carbonyl (C=O) and amine (N-H) linked to the same carbon atom .

Molecular Structure Analysis

The molecular structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The carboxylic acid amide functional group consists of a carbonyl (C=O) and amine (N-H) linked to the same carbon atom .Chemical Reactions Analysis

Piperidine can undergo various chemical reactions due to the presence of the amine group . Carboxylic acid amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with a pungent odor. It is miscible with water and has a boiling point of 106 °C . The physical and chemical properties of carboxylic acid amides can vary widely depending on the specific compound .Wissenschaftliche Forschungsanwendungen

Crystal Structure Studies

- The study of dipeptides containing pipecolic acid (piperidine-2-carboxylic acid) revealed insights into their conformation and potential for forming intramolecular hydrogen bonds, which are crucial for understanding peptide folding and interactions (Didierjean, Boussard, & Aubry, 2002).

- Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride explored novel methods of preparing piperidine derivatives, highlighting the compound's utility in organic synthesis (Zheng Rui, 2010).

Organic Synthesis and Medicinal Chemistry

- A study on the efficient diastereoselective synthesis of pipecolic amides via a three-component reaction demonstrated the versatility of piperidine derivatives in synthesizing complex molecules (van der Heijden et al., 2019).

- Another research focused on the hydrogen bonding in proton-transfer compounds of isonipecotamide (piperidine-4-carboxamide) with benzoic acids, providing insights into molecular assembly and the design of new materials (Smith & Wermuth, 2010).

Biocatalysis

- The biocatalytic synthesis of amides using the amide bond synthetase McbA, coupled with an ATP recycling system, showcased the application of piperidine derivatives in green chemistry and biocatalysis for the synthesis of pharmacologically relevant compounds (Petchey et al., 2020).

Anticancer Research

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential, highlighting the role of piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(piperidine-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c13-11(16)9-3-6-15(7-4-9)12(17)10-2-1-5-14-8-10/h9-10,14H,1-8H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBPACQOGWTRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidine-3-carbonyl)-piperidine-4-carboxylic acid amide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)